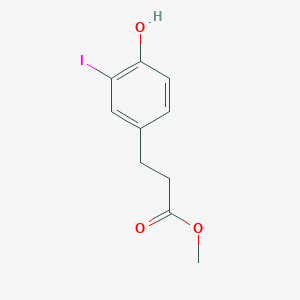
Ethyl 2',5-dimethyl-2'H-1,3'-bipyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-methyl-1-(2-methylpyrazol-3-yl)pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-1-(2-methylpyrazol-3-yl)pyrazole-3-carboxylate typically involves the reaction of hydrazines with 1,3-diketones. One common method is the reaction of substituted acetylacetone with hydrazines in the presence of ethylene glycol, which yields pyrazoles in good to excellent yields at room temperature . Another method involves the use of transition-metal catalysts and photoredox reactions to achieve the desired pyrazole derivatives .
Industrial Production Methods
Industrial production of pyrazole derivatives often involves scalable and efficient synthetic routes. These methods may include one-pot multicomponent processes, which allow for the simultaneous formation of multiple bonds in a single reaction vessel, thereby increasing efficiency and reducing waste .
化学反応の分析
Types of Reactions
Ethyl 5-methyl-1-(2-methylpyrazol-3-yl)pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives .
科学的研究の応用
Ethyl 5-methyl-1-(2-methylpyrazol-3-yl)pyrazole-3-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of ethyl 5-methyl-1-(2-methylpyrazol-3-yl)pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .
類似化合物との比較
Similar Compounds
3,5-Dimethylpyrazole: Similar in structure but lacks the ethyl ester group.
1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid: Similar but with a carboxylic acid group instead of an ester group.
Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate: Similar but with a propyl group instead of a methyl group.
Uniqueness
Ethyl 5-methyl-1-(2-methylpyrazol-3-yl)pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H14N4O2 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
ethyl 5-methyl-1-(2-methylpyrazol-3-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H14N4O2/c1-4-17-11(16)9-7-8(2)15(13-9)10-5-6-12-14(10)3/h5-7H,4H2,1-3H3 |
InChIキー |
NWJXTENYTGOWEG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C(=C1)C)C2=CC=NN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


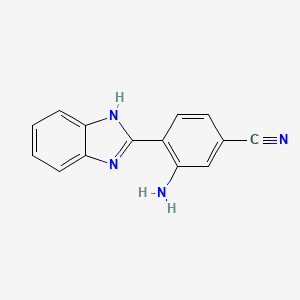
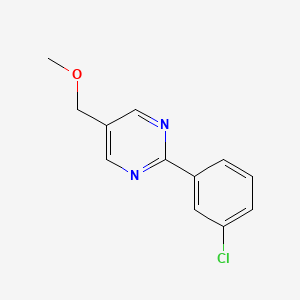
![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13883478.png)
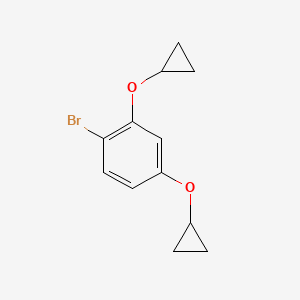
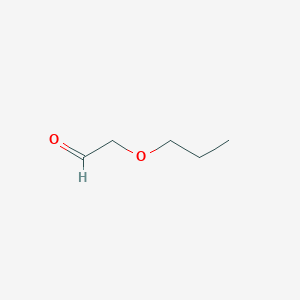
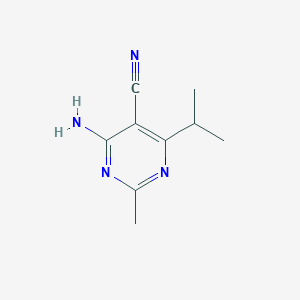
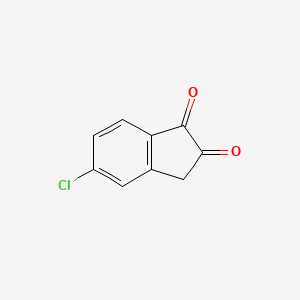
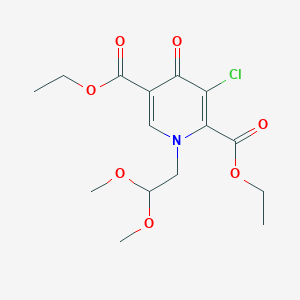
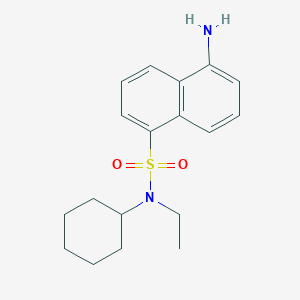
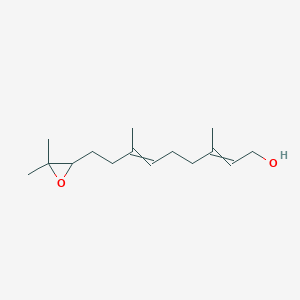
![4-Methyl-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13883522.png)
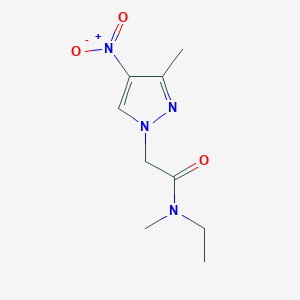
![N-(2-{2-[(trimethylsilyl)ethynyl]phenyl}ethyl)acetamide](/img/structure/B13883534.png)
